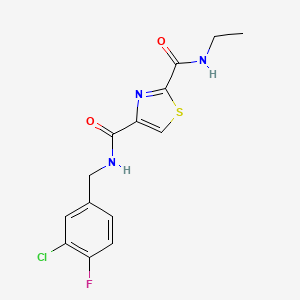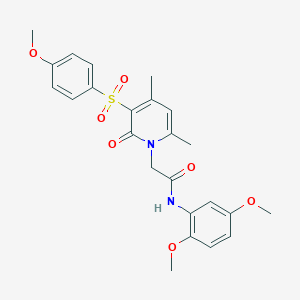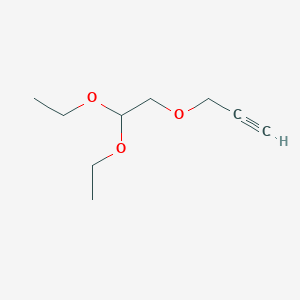
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide (CFE-TC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of protein-protein interactions that have been implicated in various diseases, including cancer and inflammation.
Wirkmechanismus
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide works by inhibiting the interaction between two proteins, called bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a protein that plays a critical role in gene regulation, and its overexpression has been linked to various diseases, including cancer. By inhibiting the interaction between BRD4 and acetylated histones, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide disrupts gene expression and cell growth, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is an important process for the elimination of damaged or abnormal cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are molecules involved in the immune response. This suggests that N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its specificity for the BRD4 protein. This makes it a valuable tool for studying the function of BRD4 in various biological processes. However, one limitation of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
Future research on N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide could focus on improving its potency and selectivity for BRD4. This could involve the development of new synthetic methods or modifications to the existing structure of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. Additionally, further studies could investigate the potential applications of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the use of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in combination with other drugs or therapies could be explored to enhance its effectiveness in cancer treatment.
Synthesemethoden
The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluorobenzylamine with ethyl isothiocyanate to form an intermediate. This intermediate is then reacted with ethyl malonate to form the final product, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
IUPAC Name |
4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIOSPNCIUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-fluorobenzyl)-N2-ethylthiazole-2,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)